N-Methylhydroxylamine oxalate chemical and physical properties
N-Methylhydroxylamine oxalate chemical and physical properties
An In-Depth Technical Guide to N-Methylhydroxylamine Oxalate: Properties, Synthesis, and Applications in Drug Discovery
Introduction
N-Methylhydroxylamine, as its oxalate salt, is a versatile yet specialized reagent that holds significant potential for researchers, particularly in the fields of medicinal chemistry and drug development. While the hydrochloride salt is more commonly documented, the oxalate salt provides an alternative form of this valuable synthetic building block. This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive overview of the chemical and physical properties, synthesis, and key applications of N-Methylhydroxylamine oxalate, with a focus on its utility in bioconjugation and the synthesis of complex molecules.
As a Senior Application Scientist, the aim of this document is to provide not just data, but a deeper understanding of the principles behind the application of this reagent. The narrative will delve into the causality of its reactivity and provide practical, field-tested insights to enable its effective use in a laboratory setting.
Physicochemical Properties
N-Methylhydroxylamine oxalate is the salt formed between the organic base N-methylhydroxylamine and the dicarboxylic acid, oxalic acid. The presence of the oxalate counter-ion can influence the salt's physical properties, such as solubility and stability, compared to its more common hydrochloride counterpart.
It is important to note that there appears to be some ambiguity in the publicly available information regarding the CAS number for this compound, with both 14479-21-1 [1][2] and 1172853-25-6 being associated with it. Researchers are advised to confirm the specific CAS number with their supplier.
A summary of the key physicochemical properties is provided in the table below. Data for the free base and the more common hydrochloride salt are included for comparison.
| Property | N-Methylhydroxylamine Oxalate | N-Methylhydroxylamine (Free Base) | N-Methylhydroxylamine Hydrochloride |
| CAS Number | 14479-21-1[1] / 1172853-25-6 | 593-77-1[3] | 4229-44-1[3] |
| Molecular Formula | C₃H₇NO₅ | CH₅NO | CH₅NO·HCl |
| Molecular Weight | 137.09 g/mol | 47.06 g/mol [3] | 83.52 g/mol |
| Appearance | White to off-white solid | - | White crystalline powder |
| Melting Point | Data not available | 38.5 °C[3] | 86-88 °C |
| Boiling Point | Data not available | 115 °C[3] | Data not available |
| Solubility | Expected to be soluble in water. Solubility in organic solvents is likely to be low.[4] | Soluble in water and alcohols. | Soluble in water. |
| Stability | Generally stable, but should be stored in a cool, dry place away from strong oxidizing agents. The free base is known to be less stable than its salts.[3] | Can decompose exothermically.[3] | Hygroscopic. Store under inert gas. |
Synthesis of N-Methylhydroxylamine Oxalate
The following is a representative, self-validating protocol for the laboratory-scale synthesis of N-Methylhydroxylamine oxalate.
Experimental Protocol: Synthesis of N-Methylhydroxylamine Oxalate
Materials:
-
N-Methylhydroxylamine hydrochloride
-
Sodium hydroxide (or other suitable base)
-
Oxalic acid dihydrate
-
Methanol
-
Diethyl ether
-
Deionized water
Procedure:
-
Preparation of Free N-Methylhydroxylamine:
-
Dissolve N-Methylhydroxylamine hydrochloride in a minimal amount of deionized water in a round-bottom flask, cooled in an ice bath.
-
Slowly add a stoichiometric equivalent of a cooled aqueous solution of sodium hydroxide with stirring. The reaction is exothermic.
-
The resulting solution contains the free N-methylhydroxylamine. It is recommended to use this solution directly in the next step due to the lower stability of the free base.[3]
-
-
Salt Formation:
-
In a separate flask, dissolve a stoichiometric equivalent of oxalic acid dihydrate in methanol.
-
Slowly add the methanolic oxalic acid solution to the aqueous solution of N-methylhydroxylamine with continuous stirring, while maintaining the temperature with an ice bath.
-
A white precipitate of N-Methylhydroxylamine oxalate should form.
-
Continue stirring for 1-2 hours in the ice bath to ensure complete precipitation.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold methanol, followed by a thorough wash with diethyl ether to remove any residual impurities and to aid in drying.
-
Dry the product under vacuum to a constant weight.
-
Causality and Self-Validation:
-
The use of the hydrochloride salt as a starting material is due to its greater stability and commercial availability.
-
The in situ generation of the free base with a strong base like NaOH is a standard procedure. The subsequent reaction with oxalic acid, a di-protic acid, results in the formation of the more stable salt.
-
The purity of the final product can be verified by melting point analysis (if a reference value is available), and its structure confirmed by NMR spectroscopy.
Caption: Workflow for the synthesis of N-Methylhydroxylamine oxalate.
Reactivity and Applications in Drug Development
The synthetic utility of N-Methylhydroxylamine oxalate is derived from the reactivity of the N-methylhydroxylamine moiety. This functional group is a potent nucleophile and can participate in a variety of chemical transformations that are highly valuable in the synthesis of pharmaceuticals and biologically active probes.
3.1 Oxime Ligation for Bioconjugation
One of the most powerful applications of N-methylhydroxylamine is in oxime ligation , a type of "click chemistry" reaction. This reaction involves the condensation of a hydroxylamine with an aldehyde or ketone to form a stable oxime bond.[5] This chemistry is particularly useful in bioconjugation due to its high selectivity and biocompatibility.[6]
N-Methylhydroxylamine can be used to introduce a reactive handle onto biomolecules, such as peptides or proteins, which can then be used for labeling with fluorophores, attachment to surfaces, or conjugation to other molecules of interest.[7]
A notable application is the modification of peptidoglycan (PG) fragments, such as muramyl dipeptide (MDP), which are important in studying the innate immune system.[7] By reacting MDP with a linker containing an N-methylhydroxylamine group, a functionalized probe can be created that retains its biological activity and can be used in assays to study protein-ligand interactions.[7]
Experimental Protocol: Modification of a Peptide with N-Methylhydroxylamine
This protocol describes a general procedure for the modification of a peptide containing a reducing sugar moiety (which can exist in equilibrium with an open-chain aldehyde form) with N-Methylhydroxylamine oxalate.
Materials:
-
Peptide with a reducing sugar moiety (e.g., a glycopeptide)
-
N-Methylhydroxylamine oxalate
-
Sodium acetate buffer (1 M, pH 4.5)
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolution:
-
Dissolve the glycopeptide in the 1 M sodium acetate buffer (pH 4.5) to a final concentration of 1-5 mg/mL.
-
In a separate vial, dissolve a 6-10 molar excess of N-Methylhydroxylamine oxalate in the same buffer.
-
-
Reaction:
-
Add the N-Methylhydroxylamine oxalate solution to the glycopeptide solution.
-
Allow the reaction to proceed at room temperature with gentle agitation for 24-48 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification and Characterization:
-
Once the reaction is complete (as determined by the consumption of the starting material), concentrate the reaction mixture.
-
Purify the modified peptide using reverse-phase HPLC.
-
Characterize the final product by mass spectrometry to confirm the addition of the N-methylhydroxylamino group.
-
Causality and Self-Validation:
-
The reaction is performed in a slightly acidic buffer (pH 4.5) to facilitate the formation of the oxime bond.[8] This pH represents a compromise between protonating the carbonyl group of the sugar (to increase its electrophilicity) and maintaining the nucleophilicity of the hydroxylamine.
-
The use of a molar excess of the hydroxylamine reagent drives the reaction to completion.
-
The success of the reaction is validated by a clear shift in the mass of the peptide corresponding to the addition of the N-methylhydroxylamino group, and by a change in retention time on the HPLC.
Caption: Workflow for the modification of a glycopeptide with N-Methylhydroxylamine oxalate.
3.2 Synthesis of Nitrones for 1,3-Dipolar Cycloadditions
N-Methylhydroxylamine reacts with aldehydes and ketones to form nitrones. These nitrones are versatile intermediates in organic synthesis, particularly as 1,3-dipoles in cycloaddition reactions to construct five-membered heterocyclic rings, which are common scaffolds in biologically active molecules.
Safety and Handling
While a specific Safety Data Sheet (SDS) for N-Methylhydroxylamine oxalate is not widely available, the safety precautions should be based on the known hazards of its components: N-methylhydroxylamine and oxalic acid, as well as the data for the closely related N-Methylhydroxylamine hydrochloride.
-
Hazard Classification: Based on related compounds, N-Methylhydroxylamine oxalate should be considered harmful if swallowed and an irritant to the skin and eyes.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Conclusion
N-Methylhydroxylamine oxalate is a valuable reagent for researchers engaged in the synthesis of complex organic molecules and the development of novel bioconjugates. Its ability to participate in reliable and selective reactions, such as oxime ligation, makes it a powerful tool for creating sophisticated molecular probes and modifying biomolecules. While specific physical data for the oxalate salt is sparse, a solid understanding of the chemistry of N-alkylhydroxylamines, combined with the general protocols provided in this guide, will enable scientists and drug development professionals to effectively incorporate this reagent into their synthetic strategies.
References
-
Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 40b: Amine N-Oxides, Haloamines, Hydroxylamines and Sulfur Analogues, and Hydrazines. (2010). Georg Thieme Verlag. [Link]
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Woo, C. M., et al. (2019). Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides. Chemistry – A European Journal, 25(44), 10334–10338. [Link]
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NextSDS. N-Methylhydroxylamine oxalate — Chemical Substance Information. [Link]
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Carreira, E. M., et al. (2020). Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of Unprotected Amines. ETH Zurich Research Collection. [Link]
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Poole, D. L., & Williams, J. M. (2022). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 27(19), 6296. [Link]
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Heuberger, B. D., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 13(31), 9036–9043. [Link]
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Carreira, E. M., et al. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chemical Society Reviews, 51(17), 7487-7511. [Link]
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Wikipedia. N-Methylhydroxylamine. [Link]
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Wallace, R. A. (2009). HYDROXYLAMINE-O-SULPHONIC ACID. ITS USE IN ORGANIC SYNTHESIS. A REVIEW. Organic Preparations and Procedures International, 14(4), 265-305. [Link]
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Filo. Amines salts are soluble in water but insoluble in organic solvent. [Link]
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D'Agostino, M., et al. (2022). Exploiting Protein N-Terminus for Site-Specific Bioconjugation. Molecules, 27(10), 3296. [Link]
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Gormley, A. J., & Dove, A. P. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Polymer Chemistry, 7(18), 3133-3145. [Link]
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Khan, S. A., & Khan, I. A. (2012). Solubility of Oxalic Acid. Asian Journal of Research in Chemistry, 5(9), 1124-1127. [Link]
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